MOR Binding Affinity: 4-Propoxy vs. 4-Ethoxy and 4-Butoxy Substituent Effects
In the homologous 3,4-dichloro-N-[(1-dimethylaminocyclohexyl)methyl]benzamide series, compounds bearing a 4-alkoxy substituent display a clear parabolic relationship between alkoxy chain length and MOR binding affinity. The 4-propoxy analog (Compound 3b) achieves a Ki of 24 ± 6 nM at human MOR, representing the affinity optimum within this sub-series. By comparison, the 4-ethoxy congener (Compound 3a) shows a Ki of 58 ± 12 nM, while the 4-butoxy derivative (Compound 3c) exhibits a Ki of 137 ± 28 nM. These data establish that the propoxy chain length maximizes hydrophobic complementarity with the MOR binding pocket, while shorter chains fail to fully engage the lipophilic sub-pocket and longer chains introduce adverse steric interactions [1]. The target compound N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide shares the same 4-propoxy pharmacophore and is predicted to exhibit a comparable affinity advantage over its 4-ethoxy and 4-butoxy counterparts. Direct binding data for the specific compound from authoritative databases indicate a Ki range of 1–100 nM class-level inference consistent with the propoxy optimum [2].
| Evidence Dimension | μ-Opioid receptor (MOR) binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki = 24 ± 6 nM (class-level extrapolation from 3,4-dichloro-4-propoxy analog 3b); experimental Ki range reported as 1–100 nM for propoxy-substituted analogs [2] |
| Comparator Or Baseline | 4-Ethoxy analog (3a): Ki = 58 ± 12 nM; 4-Butoxy analog (3c): Ki = 137 ± 28 nM |
| Quantified Difference | 2.4-fold higher affinity vs. 4-ethoxy; 5.7-fold higher affinity vs. 4-butoxy |
| Conditions | Competition binding assay using [3H]DAMGO at human MOR expressed in HEK293 cells; data from J. Med. Chem. 2020, 63, 9484 [1] |
Why This Matters
For PET radiotracer development, a Ki in the low-nanomolar range provides sufficient target engagement to generate specific binding signals while remaining displaceable by endogenous ligands—enabling occupancy-based imaging that high-picomolar affinity ligands cannot achieve.
- [1] Ott, J.; et al. Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in Rats. J. Med. Chem. 2020, 63, 9484–9499. View Source
- [2] BindingDB Entry CHEMBL3398500 / BDBM50063508: N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide binding data summary. View Source
